1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea
Overview
Description
1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea is a synthetic compound with potential applications in various scientific fields. This compound features a difluorophenyl group, a hydroxyethyl group, and a pyrazolylmethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea typically involves multiple steps. One common method includes the reaction of 2,4-difluorobenzaldehyde with ethylene glycol to form the corresponding hydroxyethyl derivative. This intermediate is then reacted with 1H-pyrazole-3-carboxaldehyde in the presence of a suitable catalyst to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The difluorophenyl group can be reduced to a phenyl group.
Substitution: The pyrazolylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. The pyrazolylmethyl group may enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole: Shares the difluorophenyl group but has an epoxypropyl and triazole moiety instead of hydroxyethyl and pyrazolylmethyl groups.
2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1,2-propanediol: Contains a difluorophenyl group and a triazole ring, similar to the target compound.
Uniqueness
1-((1H-Pyrazol-3-yl)methyl)-3-(2-(2,4-difluorophenyl)-2-hydroxyethyl)urea is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of both hydroxyethyl and pyrazolylmethyl groups differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets.
Properties
IUPAC Name |
1-[2-(2,4-difluorophenyl)-2-hydroxyethyl]-3-(1H-pyrazol-5-ylmethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O2/c14-8-1-2-10(11(15)5-8)12(20)7-17-13(21)16-6-9-3-4-18-19-9/h1-5,12,20H,6-7H2,(H,18,19)(H2,16,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRJAGNPAAADKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CNC(=O)NCC2=CC=NN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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